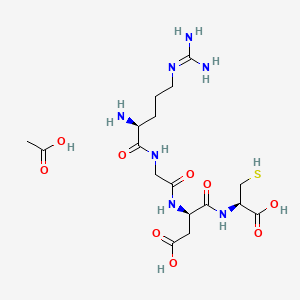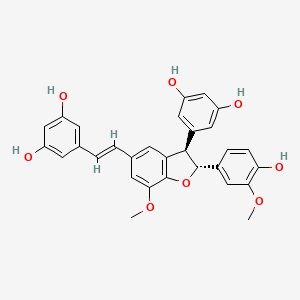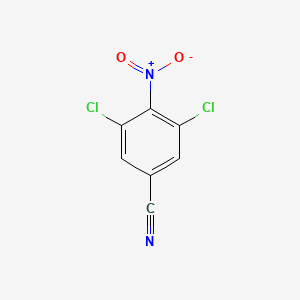
3,5-Dichloro-4-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2 It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
準備方法
The synthesis of 3,5-Dichloro-4-nitrobenzonitrile typically involves the nitration of 3,5-dichlorobenzonitrile. One common method includes the reaction of 3,5-dichlorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the production of by-products and waste.
化学反応の分析
3,5-Dichloro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium fluoride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,5-dichloro-4-aminobenzonitrile .
科学的研究の応用
3,5-Dichloro-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,5-Dichloro-4-nitrobenzonitrile exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
類似化合物との比較
3,5-Dichloro-4-nitrobenzonitrile can be compared with other similar compounds such as:
3,4-Dichloronitrobenzene: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
4-Chloro-3,5-dinitrobenzonitrile: Contains an additional nitro group, which significantly alters its reactivity and applications.
2,3-Dichloro-6-nitrobenzonitrile: Another isomer with distinct chemical behavior due to the different positions of the substituents.
特性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
3,5-dichloro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H |
InChIキー |
ALGWPVPRWWYDJI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
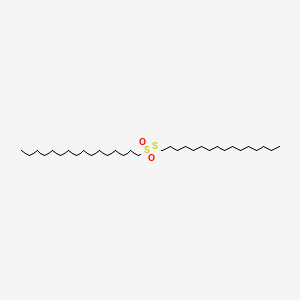
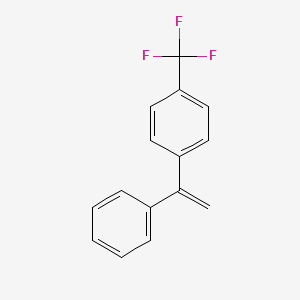

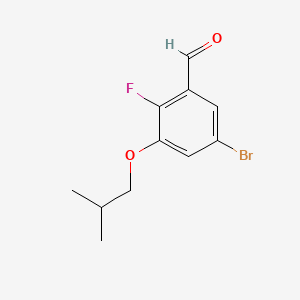
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
